![molecular formula C17H18ClN3O4S B5708178 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)
1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has shown promising results in various studies. This compound is known for its potent and selective inhibition of certain enzymes, which makes it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves the inhibition of specific enzymes. This compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the inhibitor.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine depend on the specific enzyme that is being inhibited. For example, inhibition of phosphodiesterases can lead to an increase in intracellular levels of cyclic nucleotides, which can have a variety of physiological effects. Inhibition of kinases can affect various signaling pathways and cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in lab experiments include its potency and selectivity as an inhibitor of specific enzymes. This compound can be used to study the mechanisms of action of these enzymes and to identify potential drug targets. However, there are also some limitations to using this compound in lab experiments. For example, the irreversible inhibition of some enzymes can make it difficult to study their function in vivo.
Direcciones Futuras
There are many potential future directions for research involving 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine. One area of interest is the development of new inhibitors that are more potent and selective than the current compound. Another area of interest is the identification of new drug targets for the treatment of various diseases. Additionally, the use of this compound in combination with other inhibitors or drugs could lead to new insights into the mechanisms of action of these compounds.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a multistep process that involves several chemical reactions. The starting material for the synthesis is piperazine, which is reacted with 2-chlorobenzyl chloride to form the intermediate 1-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 3-nitrobenzenesulfonyl chloride to form the final product, 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been extensively used in scientific research, particularly in the field of enzymology. It is a potent and selective inhibitor of various enzymes, including phosphodiesterases, proteases, and kinases. This compound has been used to study the mechanisms of action of these enzymes and to identify potential drug targets for the treatment of various diseases.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-17-7-2-1-4-14(17)13-19-8-10-20(11-9-19)26(24,25)16-6-3-5-15(12-16)21(22)23/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRZPHMSLGUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

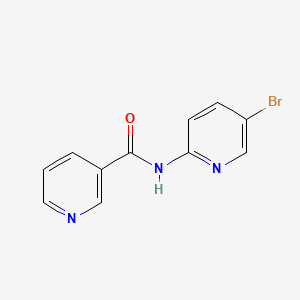

![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)
![3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)

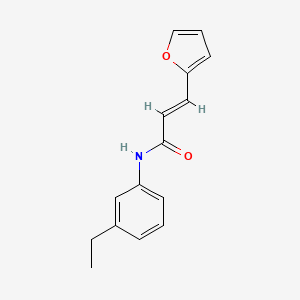
![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)

![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)
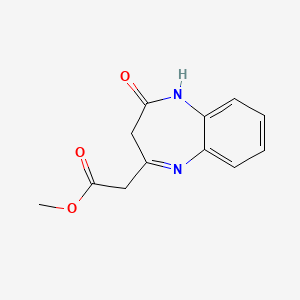
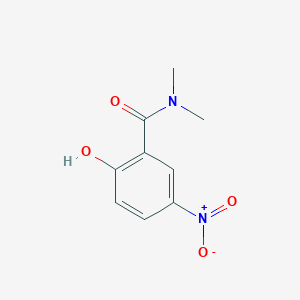
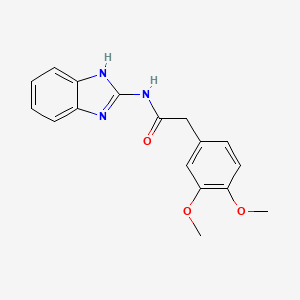
![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)